molecular formula C21H22N4O3 B2630272 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione CAS No. 476480-40-7

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2630272
CAS No.: 476480-40-7
M. Wt: 378.432
InChI Key: ZBNSHEIKANNSDJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a naphthalene ring attached to a purine core, along with propoxy and dimethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the purine core, followed by the introduction of the naphthalen-1-ylmethyl group through a Friedel-Crafts alkylation reaction. The propoxy group can be introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogs with potentially different properties.

Scientific Research Applications

Recent studies have highlighted the compound's significant antimycobacterial activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The minimum inhibitory concentration (MIC) values observed for related compounds indicate a promising therapeutic potential.

Case Study: Antimycobacterial Activity

A study conducted by researchers at the University of Chemistry and Technology demonstrated that derivatives of purines with naphthalenylmethyl substitutions exhibited strong in vitro activity against M. tuberculosis with MIC values as low as 1 μM. The structure-activity relationship (SAR) analysis revealed that the naphthalenylmethyl group is crucial for enhancing the compound's efficacy against this pathogen .

CompoundMIC (μM)Target
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine1M. tuberculosis
2-Morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one4M. tuberculosis

Structure-Activity Relationships

The SAR studies indicate that modifications to the purine core and the nature of substituents significantly influence biological activity. For instance:

  • The presence of a propoxy group at position 8 enhances solubility and bioavailability.
  • Variations in the naphthalene substitution pattern can lead to different potencies against M. tuberculosis.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in a particular biochemical pathway or its effect on cellular processes.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Shares the purine core but differs in the substituents attached to the core.

    Theophylline (1,3-dimethylxanthine): Similar structure but lacks the naphthalen-1-ylmethyl and propoxy groups.

    Theobromine (3,7-dimethylxanthine): Another related compound with a similar core structure but different substituents.

Uniqueness: 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the naphthalen-1-ylmethyl and propoxy groups, which confer distinct chemical and biological properties. These substituents may enhance its binding affinity to certain targets or alter its reactivity compared to other purine derivatives.

Biological Activity

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known purine derivatives and has been investigated for various pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N4O3
  • CAS Number : 476480-40-7

Structure

The compound features a purine core with modifications that include propoxy and naphthylmethyl groups. The presence of these substituents may influence its biological interactions and potency.

Pharmacological Profile

Research indicates that this compound exhibits a variety of biological activities, particularly in the following areas:

  • Antioxidant Activity : Preliminary studies suggest that 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy may possess antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antitumor Effects : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in various models, indicating its potential as an anti-inflammatory agent.
  • Cognitive Enhancement : Some studies suggest that this purine derivative may enhance cognitive functions, possibly through modulation of neurotransmitter systems.

The biological activity of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy is likely mediated through several mechanisms:

  • Adenosine Receptor Modulation : As a purine derivative, it may interact with adenosine receptors, influencing cellular signaling pathways related to inflammation and neuroprotection.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntioxidantReduces oxidative stress in vitro
AntitumorInhibits proliferation in cancer cell lines
Anti-inflammatoryDecreases levels of inflammatory cytokines
Cognitive EnhancementImproves memory retention in animal models

Selected Research Studies

  • Antioxidant Study :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants.
  • Antitumor Activity :
    • In vitro assays on breast cancer cell lines showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations.
  • Anti-inflammatory Mechanism :
    • Research demonstrated that treatment with the compound resulted in reduced expression of NF-kB and COX-2 in macrophages stimulated by LPS.

Properties

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNSHEIKANNSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-40-7
Record name 1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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